

Technical Guide: Spectroscopic and Synthetic Profile of (3-bromo-5-nitrophenyl)methanol

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Compound of Interest

Compound Name: (3-Bromo-5-nitrophenyl)methanol

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This technical guide provides a detailed overview of the spectroscopic properties and a comprehensive synthesis protocol for **(3-bromo-5-nitrophenyl)methanol** (CAS No. 139194-79-9). This compound serves as a valuable building block in medicinal chemistry and organic synthesis.

Core Spectroscopic Data

While experimental spectroscopic data for **(3-bromo-5-nitrophenyl)methanol** is not widely available in the public domain, predicted data provides valuable insights for its characterization. The following tables summarize the available predicted spectroscopic information.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Solvent/Frequency
8.24	Singlet	1H	Ar-H	CDCl ₃ / 300 MHz
8.13	Singlet	1H	Ar-H	CDCl ₃ / 300 MHz
7.82	Singlet	1H	Ar-H	CDCl ₃ / 300 MHz
4.78	Singlet	2H	-CH ₂ OH	CDCl ₃ / 300 MHz

Table 2: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	231.96039
[M+Na] ⁺	253.94233
[M-H] ⁻	229.94583
[M+NH ₄] ⁺	248.98693
[M+K] ⁺	269.91627
[M+H-H ₂ O] ⁺	213.95037

Experimental Protocols

The following section details the synthetic route to **(3-bromo-5-nitrophenyl)methanol**, which proceeds via a two-step process: the synthesis of the precursor 3-bromo-5-nitrobenzaldehyde, followed by its reduction to the target alcohol. A general protocol for the acquisition of NMR data is also provided.

Synthesis of (3-bromo-5-nitrophenyl)methanol

Step 1: Synthesis of 3-bromo-5-nitrobenzaldehyde^[1]

This procedure outlines the bromination of m-nitrobenzaldehyde to yield the aldehyde precursor.

- Materials:
 - m-Nitrobenzaldehyde
 - Concentrated Sulfuric Acid (H₂SO₄)
 - N-Bromosuccinimide (NBS)
 - Ice

- Ethyl Acetate
- Petroleum Ether
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Procedure:
 - In a round-bottom flask, dissolve m-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature.
 - To this solution, add N-bromosuccinimide (1.4 g, 7.9 mmol) in portions.
 - Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.
 - After the reaction is complete, cool the mixture to room temperature.
 - Slowly pour the reaction solution into ice water, which will cause a solid to precipitate.
 - Collect the precipitated solid by filtration.
 - Dry the crude product with anhydrous sodium sulfate.
 - Purify the crude product by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v) to obtain 3-bromo-5-nitrobenzaldehyde as white crystals.

Step 2: Reduction of 3-bromo-5-nitrobenzaldehyde to **(3-bromo-5-nitrophenyl)methanol**

This procedure describes a general method for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

- Materials:
 - 3-bromo-5-nitrobenzaldehyde
 - Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
 - Sodium Borohydride (NaBH_4)

- Deionized Water (H₂O)
- Ethyl Acetate (EtOAc)
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Procedure:
 - In a round-bottom flask, dissolve 3-bromo-5-nitrobenzaldehyde (10.0 mmol) in ethanol (10.0 mL).
 - Add sodium borohydride (0.95 g, 25.0 mmol) to the solution at room temperature.
 - Stir the reaction mixture for 12 hours.
 - Dilute the reaction mixture with deionized water (20.0 mL).
 - Partition the mixture with ethyl acetate (20.0 mL).
 - Separate the aqueous layer and wash it with ethyl acetate (3 x 15.0 mL).
 - Combine all organic layers and wash with brine (20.0 mL).
 - Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - The crude **(3-bromo-5-nitrophenyl)methanol** can be further purified by column chromatography on silica gel.

General Protocol for NMR Data Acquisition[2]

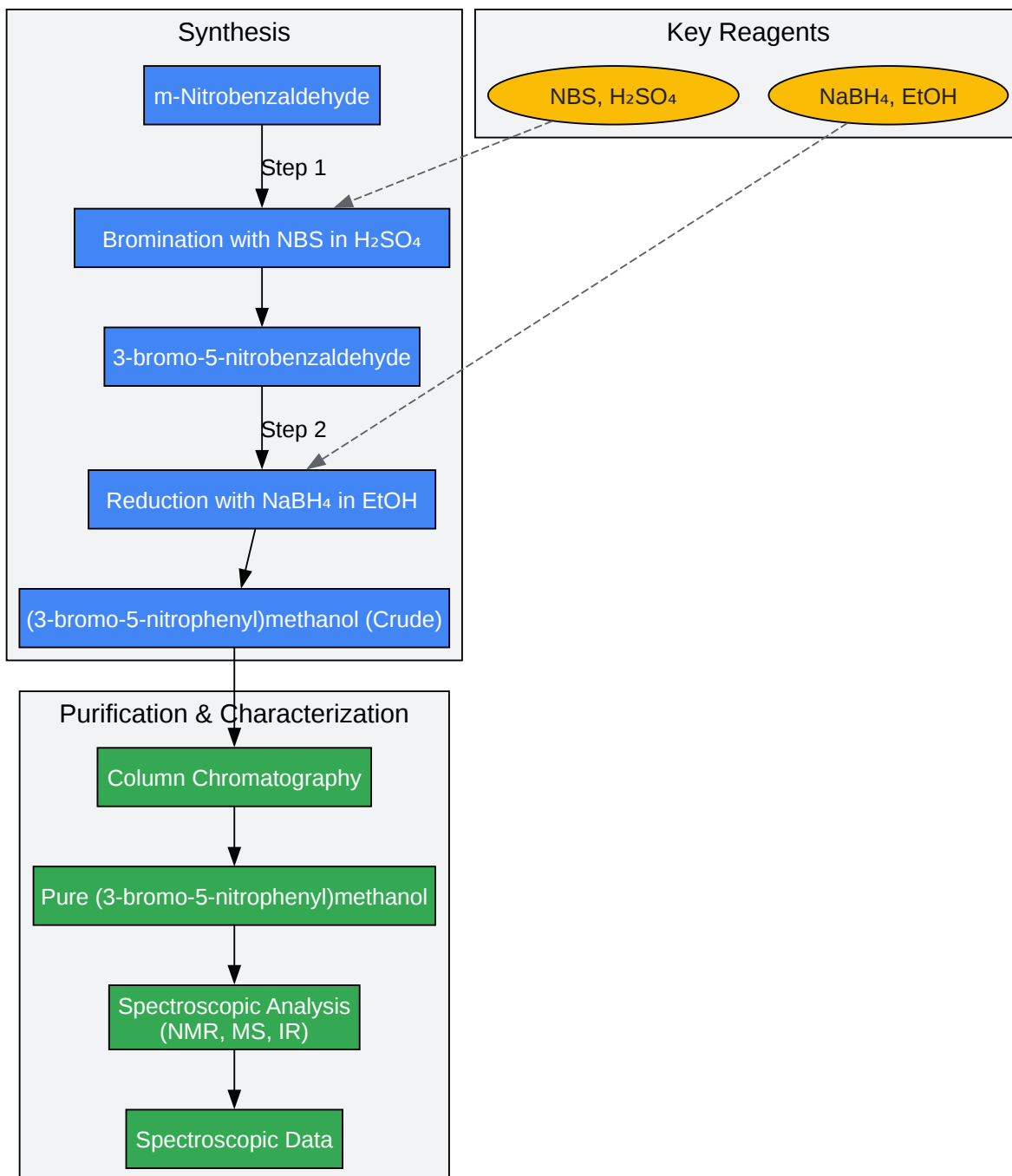
- Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR (e.g., 75 MHz).
- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

- Referencing: Chemical shifts for ^1H and ^{13}C NMR are measured relative to the residual solvent peaks but are reported relative to tetramethylsilane (TMS) at 0.00 ppm.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the synthesis and characterization of **(3-bromo-5-nitrophenyl)methanol**.

Experimental Workflow for (3-bromo-5-nitrophenyl)methanol



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Caption: Synthesis and characterization workflow.

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References

- 1. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
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